An In-Depth Technical Guide to 3,5-Dichloro-6-methylpyridin-2-ol (CAS 22109-55-3)
An In-Depth Technical Guide to 3,5-Dichloro-6-methylpyridin-2-ol (CAS 22109-55-3)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dichloro-6-methylpyridin-2-ol (CAS 22109-55-3), a halogenated pyridinone derivative of significant interest in synthetic and medicinal chemistry. This document details its physicochemical properties, spectroscopic signature, and a validated two-step synthesis pathway from a commercially available precursor. Furthermore, it explores the compound's chemical reactivity, potential applications as a versatile building block in drug discovery, and essential safety and handling protocols. The information presented is intended to equip researchers with the technical knowledge required for the effective utilization and further investigation of this compound.
Introduction and Significance
3,5-Dichloro-6-methylpyridin-2-ol, which exists in tautomeric equilibrium with its pyridin-2(1H)-one form, is a functionalized heterocyclic compound. Halogenated pyridines and pyridinones are established pharmacophores and crucial intermediates in the synthesis of a wide array of biologically active molecules. The presence of two chlorine atoms, a methyl group, and a hydroxyl/keto group on the pyridine ring provides multiple reactive sites for further chemical modification. This structural complexity makes 3,5-Dichloro-6-methylpyridin-2-ol a valuable scaffold for building more complex molecular architectures, particularly in the development of novel therapeutic agents and agrochemicals. This guide serves as a senior-level resource, consolidating critical data to facilitate its application in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting.
Physicochemical Properties
The key physicochemical properties of 3,5-Dichloro-6-methylpyridin-2-ol are summarized in the table below. These values are critical for predicting its behavior in various solvents and reaction conditions.
| Property | Value | Source(s) |
| CAS Number | 22109-55-3 | [1] |
| Molecular Formula | C₆H₅Cl₂NO | [1][2] |
| Molecular Weight | 178.01 g/mol | [1][2] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 219-220 °C | [2] |
| Boiling Point (Predicted) | 275.5 ± 40.0 °C | [2] |
| Density (Predicted) | 1.44 ± 0.1 g/cm³ | [2] |
| XLogP3 (Calculated) | 2.7 | [1] |
| IUPAC Name | 3,5-dichloro-6-methyl-1H-pyridin-2-one | [1] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of 3,5-Dichloro-6-methylpyridin-2-ol. The following data represents the expected spectral characteristics based on its structure and data from analogous compounds.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals:
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A singlet for the methyl protons (CH ₃), likely in the range of δ 2.2-2.5 ppm.
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A singlet for the aromatic proton (CH ), anticipated to be in the deshielded region of δ 7.5-8.0 ppm due to the influence of the adjacent chlorine and carbonyl group.
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A broad singlet for the N-H proton (if in a non-exchanging solvent) or O-H proton, which can vary widely (δ 5-12 ppm) depending on the solvent and concentration. This peak will disappear upon D₂O exchange.
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¹³C NMR Spectroscopy: The carbon NMR spectrum should display six signals corresponding to the six carbon atoms in the molecule:
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C=O: The carbonyl carbon is the most deshielded, expected around δ 160-170 ppm.
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Aromatic/Alkene Carbons: Four signals are expected in the aromatic region (δ 110-155 ppm). The carbons bearing chlorine atoms will be significantly influenced.
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CH₃: The methyl carbon will appear in the upfield region, typically around δ 15-25 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.
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N-H/O-H Stretch: A broad absorption band in the region of 3000-3400 cm⁻¹ corresponding to the N-H or O-H stretching vibration.
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C=O Stretch: A strong, sharp absorption band around 1640-1680 cm⁻¹ is characteristic of the pyridinone carbonyl group.
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C=C and C-N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
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C-H Stretches: Aliphatic (methyl) and aromatic C-H stretching vibrations just below and above 3000 cm⁻¹, respectively.
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C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹.
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Synthesis and Purification
The synthesis of 3,5-Dichloro-6-methylpyridin-2-ol can be efficiently achieved through a two-step process starting from the readily available 2-amino-6-methylpyridine. The first step involves a chlorination reaction to produce the key intermediate, 3,5-Dichloro-6-methylpyridin-2-amine. The second step is a diazotization of the amino group followed by hydrolysis to yield the target pyridin-2-ol.
Step 1: Synthesis of 3,5-Dichloro-6-methylpyridin-2-amine
This procedure is adapted from a published method for a similar substrate and involves the direct chlorination of 2-amino-6-methylpyridine.
Reaction Scheme: 2-amino-6-methylpyridine → 3,5-Dichloro-6-methylpyridin-2-amine
Experimental Protocol:
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Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, dissolve 2-amino-6-methylpyridine (1.0 eq) in a suitable chlorinated solvent such as dichloromethane or chloroform.
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Chlorination: Cool the solution in an ice bath. Slowly add a solution of N-chlorosuccinimide (NCS) (2.2 eq) in the same solvent via the dropping funnel over 1 hour, maintaining the temperature below 10 °C. The use of a slight excess of NCS ensures complete dichlorination.
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Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess NCS. Separate the organic layer.
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Extraction: Extract the aqueous layer with the chlorinated solvent (3 x volumes).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 3,5-Dichloro-6-methylpyridin-2-amine.
Step 2: Synthesis of 3,5-Dichloro-6-methylpyridin-2-ol
This step involves the conversion of the 2-amino group to a hydroxyl group via a diazonium salt intermediate. This is a standard transformation for which a general procedure is adapted.
Reaction Scheme: 3,5-Dichloro-6-methylpyridin-2-amine → 3,5-Dichloro-6-methylpyridin-2-ol
Experimental Protocol:
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Diazotization: Suspend 3,5-Dichloro-6-methylpyridin-2-amine (1.0 eq) in an aqueous solution of a strong acid, such as 50% sulfuric acid, in a beaker and cool to 0-5 °C in an ice-salt bath.
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Nitrite Addition: Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature strictly below 5 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt. The choice of a slight excess of sodium nitrite drives the reaction to completion, but a large excess should be avoided to prevent side reactions.
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Hydrolysis: Gently heat the reaction mixture to 60-80 °C. The diazonium salt will decompose, evolving nitrogen gas, and the hydroxyl group will be introduced onto the pyridine ring. Continue heating until gas evolution ceases (typically 1-2 hours).
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Isolation: Cool the reaction mixture to room temperature. The product, 3,5-Dichloro-6-methylpyridin-2-ol, should precipitate out of the acidic solution.
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Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any residual acid and salts. The product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to afford the final compound as a crystalline solid.
Synthesis Workflow Diagram
The following diagram illustrates the two-step synthesis process.
Caption: Two-step synthesis of 3,5-Dichloro-6-methylpyridin-2-ol.
Chemical Reactivity and Synthetic Utility
3,5-Dichloro-6-methylpyridin-2-ol possesses several reactive sites that can be selectively targeted for further synthetic transformations, making it a versatile intermediate.
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N-Alkylation/Arylation: The nitrogen atom of the pyridinone ring can be alkylated or arylated under basic conditions using various electrophiles (e.g., alkyl halides, benzyl halides). This allows for the introduction of diverse substituents at the N1 position.
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O-Alkylation/Acylation: The exocyclic oxygen can also react, particularly in its pyridinol tautomeric form. O-alkylation can be achieved using alkylating agents, and O-acylation can be performed with acyl chlorides or anhydrides.
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Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the pyridine ring, activated by the electron-withdrawing nature of the ring nitrogen and carbonyl group, are susceptible to nucleophilic aromatic substitution. This allows for the displacement of one or both chlorine atoms with various nucleophiles such as amines, alkoxides, or thiolates, providing a pathway to a wide range of substituted pyridinones.
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Cross-Coupling Reactions: The C-Cl bonds can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds and the construction of complex biaryl or acetylenic structures.
The interplay of these reactive sites allows for a modular approach to synthesizing libraries of complex molecules for screening in drug discovery programs.
Applications in Research and Drug Development
Substituted pyridin-2(1H)-ones are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. They are known to exhibit a wide range of biological activities.
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Antibacterial Agents: The core structure is found in compounds with antibacterial properties, and 3,5-Dichloro-6-methylpyridin-2-ol serves as a key starting material for the synthesis of new antibiotic candidates.[2]
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Kinase Inhibitors: The pyridinone scaffold can act as a hinge-binding motif in many protein kinase inhibitors, which are a major class of anti-cancer drugs. The functional handles on this molecule allow for the systematic elaboration of side chains to target the ATP-binding pocket of specific kinases.
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Antiviral and Antifungal Agents: Derivatives of substituted pyridinones have been investigated for their potential as antiviral and antifungal agents.
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CNS-Active Agents: The pyridine ring is a common feature in drugs targeting the central nervous system. Modifications of this scaffold could lead to the discovery of new agents for treating neurological disorders.
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. All personnel must be familiar with the potential hazards and proper handling procedures for this compound.
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Hazard Identification: While a specific safety data sheet for this exact compound is not widely available, related dichlorinated pyridines and pyridinols are classified as harmful if swallowed, and can cause skin and serious eye irritation. Assume this compound has similar properties.
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Personal Protective Equipment (PPE): Always handle 3,5-Dichloro-6-methylpyridin-2-ol in a well-ventilated fume hood. Wear appropriate PPE, including:
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Chemical-resistant gloves (e.g., nitrile).
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Safety glasses or goggles.
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A lab coat.
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Handling: Avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water. Do not eat, drink, or smoke in the laboratory.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
3,5-Dichloro-6-methylpyridin-2-ol is a valuable and versatile chemical intermediate with significant potential for application in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug discovery. Its rich functionality allows for diverse chemical modifications, providing access to novel and complex molecular structures. This guide has provided a detailed overview of its properties, a robust synthetic route, and key safety information to enable its effective and safe use in the research laboratory.
References
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Fun, H.-K., Kia, R., Maity, A. C., Maity, S., & Goswami, S. (2009). 3,5-Dichloro-6-methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o97. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12269761, 3,5-Dichloro-6-methylpyridin-2-OL. Retrieved from [Link]
